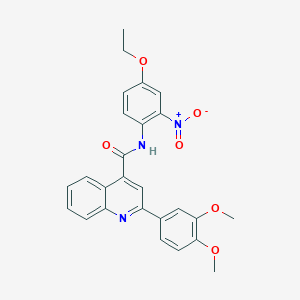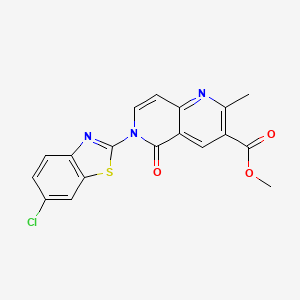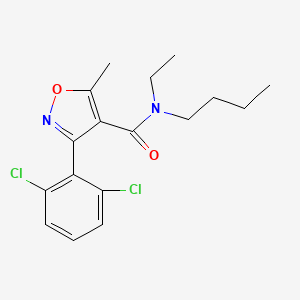![molecular formula C14H23NO2 B4973925 N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
N-[3-(2-methoxyphenoxy)propyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methoxyphenoxy)propyl]-1-butanamine, commonly known as MPBP, is a psychoactive drug that belongs to the family of phenethylamines. This chemical compound has been used in scientific research for its potential therapeutic benefits and its effects on the central nervous system.
Mecanismo De Acción
MPBP works by binding to and activating specific receptors in the brain, including the serotonin transporter and the dopamine transporter. This results in the modulation of neurotransmitter levels, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that MPBP can increase levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function. It has also been shown to have anxiolytic and anti-depressant effects, making it a potential treatment option for individuals with mood disorders. Additionally, MPBP has been shown to enhance memory and learning, making it a potential treatment option for individuals with cognitive impairments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPBP in lab experiments is its relatively low toxicity compared to other psychoactive compounds. Additionally, MPBP has a relatively long half-life, making it easier to study and analyze. However, one limitation of using MPBP in lab experiments is its limited availability and high cost, which can make it difficult for researchers to obtain and use in their studies.
Direcciones Futuras
Future research on MPBP could focus on its potential therapeutic benefits for individuals with mood disorders and cognitive impairments. Additionally, further studies could investigate the long-term effects of MPBP use and its potential for abuse. Finally, research could focus on the development of new and more efficient synthesis methods for MPBP, which could increase its availability and reduce its cost.
Conclusion
In conclusion, MPBP is a psychoactive compound that has potential therapeutic benefits for individuals with mood disorders and cognitive impairments. Its mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to changes in mood, cognition, and behavior. While MPBP has advantages for use in lab experiments, its limited availability and high cost can make it difficult for researchers to obtain and use in their studies. Future research could focus on its potential therapeutic benefits and the development of more efficient synthesis methods.
Métodos De Síntesis
The synthesis of MPBP involves the reaction between 3-(2-methoxyphenoxy)propylamine and 1-chlorobutane. The reaction is typically carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
MPBP has been used in scientific research for its potential therapeutic benefits in the treatment of various conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter levels and enhance cognitive function.
Propiedades
IUPAC Name |
N-[3-(2-methoxyphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-4-10-15-11-7-12-17-14-9-6-5-8-13(14)16-2/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVRPVCNMLFARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenoxy)propyl]butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)
![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)

![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)